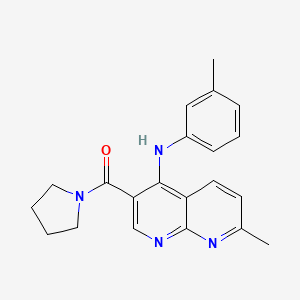

![molecular formula C23H24N4O3 B6583975 ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251672-31-7](/img/structure/B6583975.png)

ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a naphthyridine group, which is a nitrogen-containing heterocycle, and an amino benzoate group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, naphthyridine, and benzoate groups. The pyrrolidine ring contributes to the three-dimensional shape of the molecule due to its non-planarity .Applications De Recherche Scientifique

Anticancer Activity

Ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate has shown promise as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further investigations are ongoing to optimize its efficacy and minimize side effects .

Antiviral Properties

In recent studies, this compound demonstrated antiviral activity against certain viruses. Its unique chemical structure may interfere with viral replication or entry mechanisms. Researchers have evaluated its potential against herpes simplex virus (HSV-1) and other viral strains. Further optimization and in vivo studies are needed to validate its clinical utility .

Carbonic Anhydrase Inhibition

Pyrrolidine-2,5-dione, a substructure within this compound, has been explored as a scaffold for carbonic anhydrase inhibitors. These enzymes play crucial roles in physiological processes and are implicated in diseases such as glaucoma and epilepsy. Ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate derivatives have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase isoenzymes. Such inhibitors may find applications in drug development .

Diabetes Treatment

The synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a building block related to this compound, has been achieved. This intermediate is crucial in the synthesis of the antidiabetic drug glimepiride. Researchers have explored modifications around the pyrrolidine ring to enhance its glucose-lowering effects. Understanding the SAR (structure-activity relationship) of pyrrolidine derivatives aids in designing more effective antidiabetic agents .

Enantioselective Drug Design

The stereogenicity of the pyrrolidine ring significantly influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Medicinal chemists can exploit this feature to design novel pyrrolidine-based compounds with specific biological activities .

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives, which are part of the compound’s structure, have shown nanomolar activity against ck1γ and ck1ε . These are types of protein kinases, enzymes that modify other proteins by chemically adding phosphate groups to them.

Mode of Action

For instance, the pyrrolidine ring could contribute to the stereochemistry of the molecule, allowing it to bind to its targets in a specific orientation .

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to inhibit certain enzymes, such as carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.

Pharmacokinetics

The presence of the ester group in the compound suggests that it may undergo hydrolysis in the body, a common metabolic pathway for esters .

Result of Action

Given the known activities of similar compounds, it is possible that this compound could have a range of effects, such as inhibiting certain enzymes or interacting with protein kinases .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-3-30-23(29)16-7-9-17(10-8-16)26-20-18-11-6-15(2)25-21(18)24-14-19(20)22(28)27-12-4-5-13-27/h6-11,14H,3-5,12-13H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGNQGHBOJWRSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-2-{4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6583901.png)

![2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6583903.png)

![2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6583911.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B6583921.png)

![2-(4-fluorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583923.png)

![2-(4-fluorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583931.png)

![5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583936.png)

![2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6583946.png)

![5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583953.png)

![5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583961.png)